

800CW Acid Equivalent: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B12369195

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Abstract

This technical guide provides an in-depth overview of IRDye 800CW and its "acid equivalent," a near-infrared (NIR) fluorescent dye pivotal for a range of biomedical research applications. This document details the physicochemical properties of IRDye 800CW and its common reactive derivatives, offers comprehensive experimental protocols for biomolecule conjugation and various applications, and illustrates key workflows and biological pathways using Graphviz diagrams. The content is designed to equip researchers with the necessary information to effectively utilize this powerful tool in their studies.

Introduction to IRDye 800CW and its Acid Equivalent

IRDye 800CW is a highly water-soluble, near-infrared fluorescent dye known for its exceptional brightness and low background autofluorescence in biological tissues.^{[1][2]} This makes it an ideal candidate for sensitive in vivo imaging. The term "**800CW acid equivalent**" refers to the carboxylate form of the IRDye 800CW dye.^{[1][2][3][4]} This non-reactive form is often used as a control in experiments to assess the biodistribution and potential off-target effects of the dye itself, independent of the targeting molecule it is conjugated to.^{[4][5]} For labeling purposes, the carboxylic acid is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, a maleimide for reacting with thiols, or a DBCO group for copper-free click chemistry.^{[6][7][8][9]}

Physicochemical Properties

The key to IRDye 800CW's utility lies in its specific physicochemical properties. The presence of four sulfonate groups ensures high water solubility and reduces aggregation in aqueous solutions.^{[1][2]} A summary of the quantitative data for IRDye **800CW acid** and its common derivatives is presented below.

Table 1: Physicochemical Properties of IRDye 800CW and its Derivatives

Property	IRDye 800CW Carboxylic Acid	IRDye 800CW NHS Ester	IRDye 800CW Maleimide	IRDye 800CW DBCO
Molecular Weight (g/mol)	1091.10 ^{[4][5]}	1166.2 ^{[8][10]}	1191.25 ^[9]	1327.45 ^[7]
Chemical Formula	C ₄₆ H ₅₀ N ₂ Na ₄ O ₁₅ S ₄ ^[4]	C ₅₀ H ₅₄ N ₃ Na ₃ O ₁₇ S ₄ ^[8]	C ₅₂ H ₅₇ N ₄ Na ₃ O ₁₆ S ₄ ^[9]	C ₆₄ H ₆₅ N ₄ Na ₃ O ₁₅ S ₄
Excitation Max (nm)	774 (in PBS) ^[5]	773-774 ^{[8][11]}	773-774 ^[9]	778 ^[7]
Emission Max (nm)	789 (in PBS) ^[5]	789-792 ^[11]	789-792 ^[9]	794 ^[7]
Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	240,000 (in PBS) ^[5]	240,000 (in PBS) ^[1]	240,000 ^[9]	Not specified
Quantum Yield	Similar to ICG (8.0 ± 0.2% in TCB) ^[12]	Not specified	Not specified	Not specified
Reactive Group	Carboxylic Acid	NHS Ester	Maleimide	DBCO
Target Moiety	None (control)	Primary amines (-NH ₂)	Thiols (-SH)	Azides (-N ₃)
CAS Number	1088919-86-1 ^[3]	956579-01-4 ^[8] ^[11]	1279564-25-8 ^[9]	1373928-39-2

Experimental Protocols

Detailed methodologies are crucial for the successful application of IRDye 800CW. Below are protocols for common experimental procedures.

Antibody Labeling with IRDye 800CW NHS Ester

This protocol describes the conjugation of IRDye 800CW NHS ester to primary amines on an antibody.

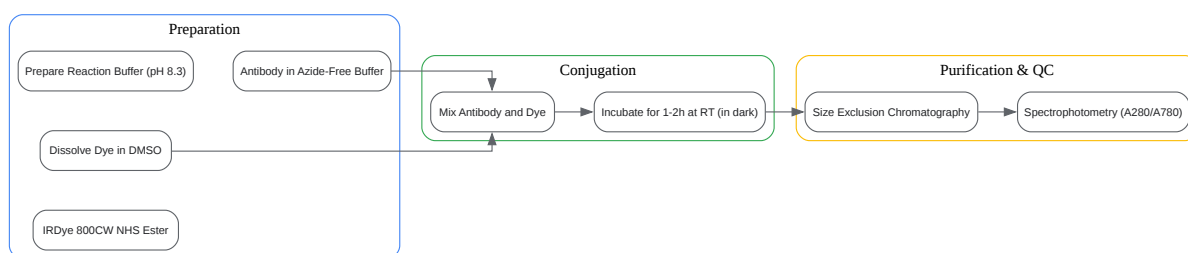
Materials:

- Antibody (in azide-free buffer, e.g., PBS)
- IRDye 800CW NHS Ester
- Anhydrous DMSO
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., size exclusion chromatography)

Procedure:

- Prepare the antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing contaminants and ensure the correct pH for the reaction. Adjust the antibody concentration to 1-10 mg/mL.
- Prepare the dye: Immediately before use, dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation reaction: Add a 10-20 fold molar excess of the dissolved dye to the antibody solution. The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Purification: Remove unconjugated dye by passing the reaction mixture through a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 780 nm (for the dye).



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Antibody labeling workflow with IRDye 800CW NHS Ester.

In Vivo Imaging with IRDye 800CW-labeled Probes

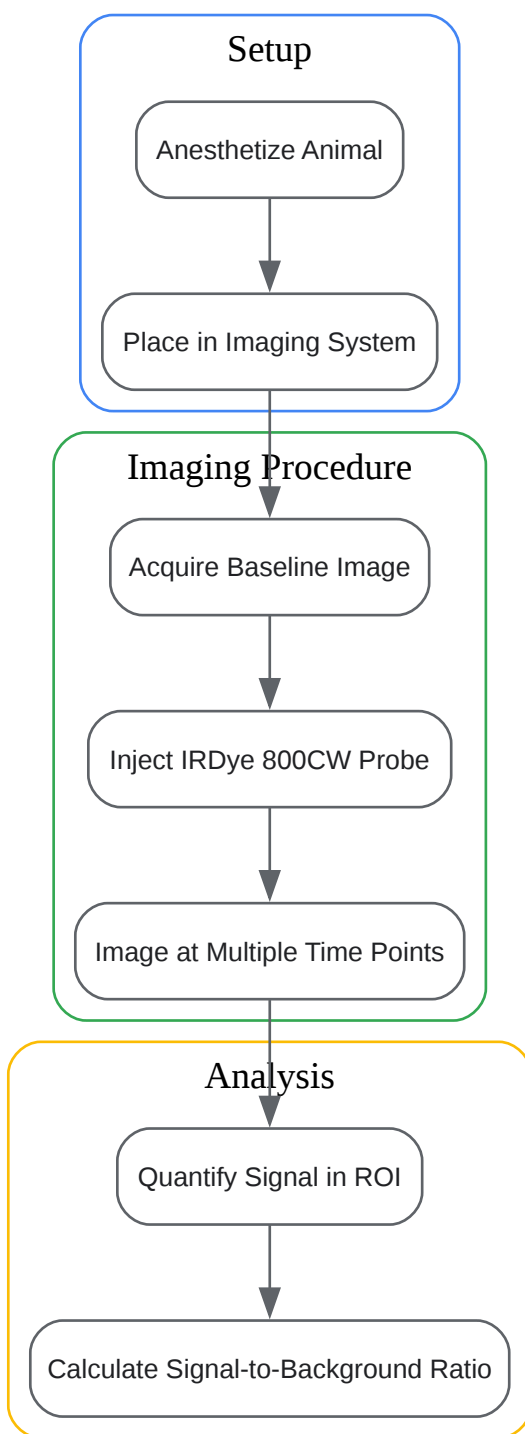
This protocol provides a general workflow for in vivo imaging in a mouse model.

Materials:

- IRDye 800CW-labeled targeting agent (e.g., antibody, peptide)
- Animal model (e.g., tumor-bearing mouse)
- In vivo imaging system with appropriate laser and filter sets for the 800 nm channel.
- Anesthesia

Procedure:

- **Animal preparation:** Anesthetize the animal and place it in the imaging system.
- **Pre-injection imaging:** Acquire a baseline image of the animal before injecting the probe to assess autofluorescence.
- **Probe administration:** Inject the IReDye 800CW-labeled probe intravenously (e.g., via tail vein). The optimal dose should be determined empirically.
- **Post-injection imaging:** Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
- **Image analysis:** Quantify the fluorescent signal in the region of interest (e.g., tumor) and other organs to determine the signal-to-background ratio.



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General workflow for in vivo imaging.

Western Blotting with IRDye 800CW-labeled Secondary Antibodies

This protocol outlines the use of IRDye 800CW-conjugated secondary antibodies for Western blot detection.

Materials:

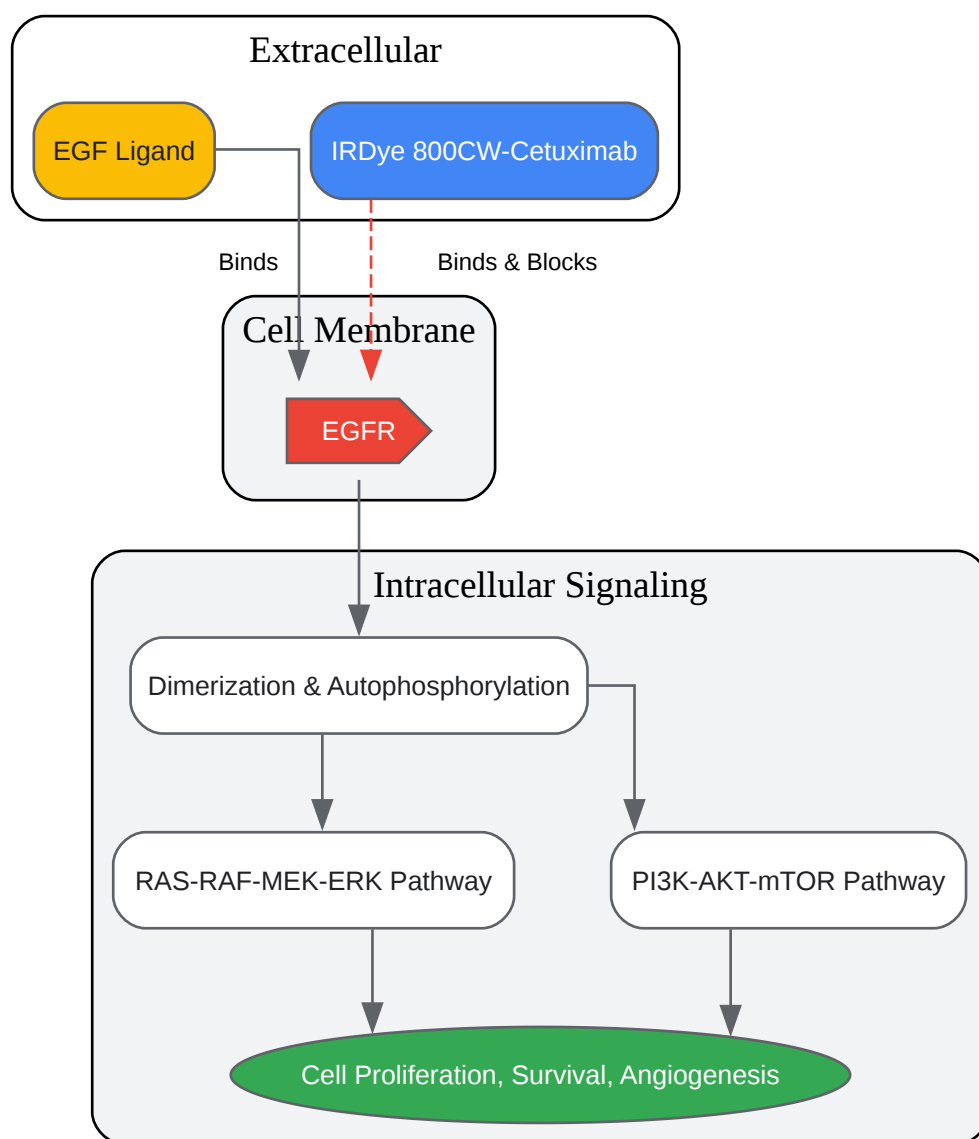
- PVDF or nitrocellulose membrane with transferred proteins
- Blocking buffer (e.g., Odyssey Blocking Buffer)
- Primary antibody
- IRDye 800CW-labeled secondary antibody
- Wash buffer (e.g., PBS with 0.1% Tween 20)
- Infrared imaging system

Procedure:

- **Blocking:** Block the membrane for 1 hour at room temperature with a suitable blocking buffer.
- **Primary antibody incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the membrane three times for 5 minutes each with wash buffer.
- **Secondary antibody incubation:** Incubate the membrane with the IRDye 800CW-labeled secondary antibody (typically at a 1:15,000 dilution) for 1 hour at room temperature, protected from light.
- **Final washes:** Wash the membrane three times for 5 minutes each with wash buffer, protected from light.
- **Imaging:** Scan the membrane on an infrared imaging system in the 800 nm channel.

Application Example: EGFR Signaling Pathway Imaging

IRDye 800CW has been successfully used to visualize components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[9][13][14][15][16] For example, EGFR-targeting antibodies like Cetuximab or smaller affinity proteins like Affibody molecules can be conjugated to IRDye 800CW.[9][14] These fluorescent probes can then be used to quantify EGFR expression on cancer cells in vitro or to visualize EGFR-positive tumors in vivo.[9][13]



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EGFR signaling and its visualization with an IRDye 800CW probe.

Conclusion

The IRDye 800CW dye and its derivatives are invaluable tools for researchers in various fields, offering high sensitivity and versatility. The "acid equivalent" serves as a crucial control for in vivo studies, while the reactive forms allow for the robust labeling of a wide range of biomolecules. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage the power of IRDye 800CW to advance their scientific investigations.

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